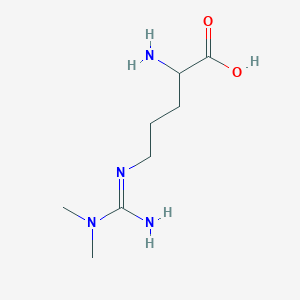

2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 2-amino-5-(amino-diméthylamino-méthylidène)amino-pentanoïque implique la méthylation de la L-arginine. Cette réaction est catalysée par un ensemble enzymatique appelé S-adénosylméthionine protéine N-méthyltransférases (protéine méthylases I et II). Les groupes méthyles transférés pour créer ce composé sont dérivés du donneur de groupe méthyle S-adénosylméthionine .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature disponible. Le processus de méthylation enzymatique décrit ci-dessus est probablement adapté à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 2-amino-5-(amino-diméthylamino-méthylidène)amino-pentanoïque subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques.

Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant ses groupes amino.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers catalyseurs qui facilitent les réactions de substitution. Des conditions spécifiques telles que la température, le pH et le choix du solvant peuvent influencer considérablement les résultats de la réaction .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents oxydes d'azote, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

4. Applications de la recherche scientifique

L'acide 2-amino-5-(amino-diméthylamino-méthylidène)amino-pentanoïque présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : Le composé est étudié pour son rôle dans la modification des protéines et ses effets sur les processus cellulaires.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 2-amino-5-(amino-diméthylamino-méthylidène)amino-pentanoïque implique son interférence avec la L-arginine dans la production d'oxyde nitrique. Cette interférence peut affecter la fonction endothéliale et la santé cardiovasculaire. Le composé est créé lors de la méthylation des protéines, un mécanisme courant de modification post-traductionnelle des protéines, catalysé par les S-adénosylméthionine protéine N-méthyltransférases .

Applications De Recherche Scientifique

2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is studied for its role in protein modification and its effects on cellular processes.

Mécanisme D'action

The mechanism of action of 2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid involves its interference with L-arginine in the production of nitric oxide. This interference can affect endothelial function and cardiovascular health. The compound is created in protein methylation, a common mechanism of post-translational protein modification, catalyzed by S-adenosylmethionine protein N-methyltransferases .

Comparaison Avec Des Composés Similaires

Composés similaires

L-arginine : Un acide aminé conditionnellement essentiel étroitement lié à l'acide 2-amino-5-(amino-diméthylamino-méthylidène)amino-pentanoïque.

N5-(Aminocarbonyl)-L-ornithine : Un autre composé de la même classe d'alpha-acides aminés.

Unicité

L'acide 2-amino-5-(amino-diméthylamino-méthylidène)amino-pentanoïque est unique en raison de son rôle de sous-produit métabolique de la modification des protéines et de son interférence spécifique avec la production d'oxyde nitrique, qui est cruciale pour la santé cardiovasculaire .

Propriétés

IUPAC Name |

2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGMGEXADBMOMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860788 |

Source

|

| Record name | 2‐Amino‐5‐(N',N'‐dimethylcarbamimidamido)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)

![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)

![2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)

![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)

![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)

![2-Amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid](/img/structure/B12317567.png)

![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)